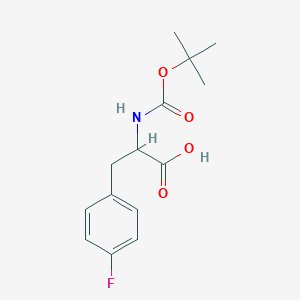

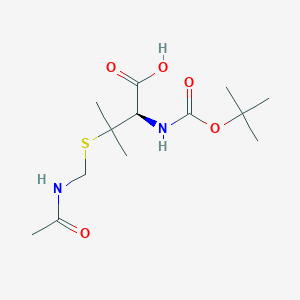

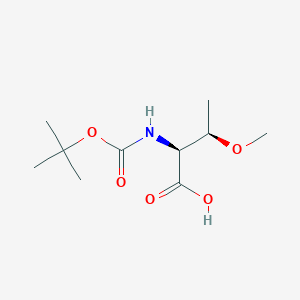

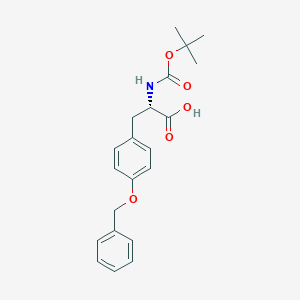

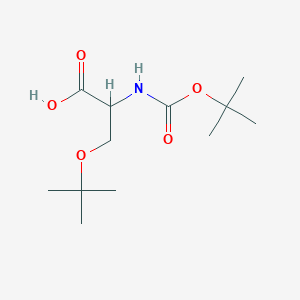

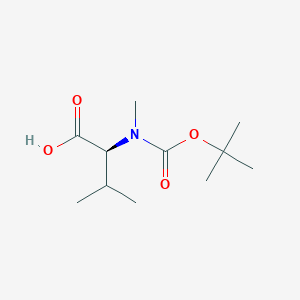

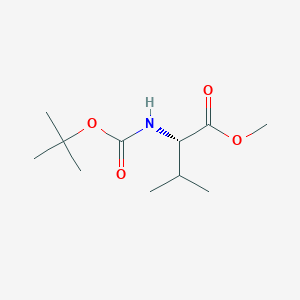

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .

Molecular Structure Analysis

The molecular formula of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is C11H21NO4 . The molecular weight is 231.29 .Scientific Research Applications

Alzheimer’s Disease Research

Boc-Val-OMe has been used in the study of Alzheimer’s disease . It is part of a dipeptide sequence that exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . This structure is similar to the C-terminus of Alzheimer’s Aβ39–40 and Aβ41–42 . Understanding these structures may help in understanding amyloidogenesis .

Nanostructure Design

Boc-Val-OMe can self-assemble into ordered structures, which can bind with amyloid binding dyes thioflavin T (ThT) and Congo red . These self-assembled structures can be used in the design of nanostructures .

Material Science

The self-assembly of Boc-Val-OMe can be used in material science . The β-sheet structures formed by Boc-Val-OMe are abundant in nature, such as in silk and amyloid fibrils . These structures can be used to create various artificial nanomaterials .

Nanobiotechnology

Boc-Val-OMe can be used in nanobiotechnology . The self-assembly of small β-sheet peptides like Boc-Val-OMe has several applications in this field .

Drug Delivery

The self-assembled structures of Boc-Val-OMe can be used as drug delivery vehicles . These structures can be used to deliver drugs to specific parts of the body .

Biosensors

Boc-Val-OMe can be used in the creation of biosensors . The self-assembled structures of Boc-Val-OMe can be used to detect biological molecules .

Mechanism of Action

Target of Action

Boc-L-valine methyl ester, also known as Boc-Val-OMe or (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, is a compound that primarily targets proteins and peptides. It is often used in the synthesis of peptides, where it serves as a building block . The compound’s primary targets are therefore the peptide chains that it helps to form.

Mode of Action

Boc-L-valine methyl ester interacts with its targets through the formation of peptide bonds. This compound, being an amino acid derivative, can participate in peptide bond formation, leading to the creation of peptide chains . The tert-butoxycarbonyl (Boc) group in the compound acts as a protective group for the amino group during peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by Boc-L-valine methyl ester are those involved in protein and peptide synthesis. By participating in the formation of peptide bonds, this compound plays a role in the creation of proteins and peptides, which are crucial components of many biological processes .

Result of Action

The result of Boc-L-valine methyl ester’s action is the formation of peptide chains, which can then fold into functional proteins or peptides. These proteins or peptides can have a wide range of effects at the molecular and cellular level, depending on their specific structure and function .

Action Environment

The action of Boc-L-valine methyl ester can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the efficiency of peptide bond formation. Additionally, the presence of other compounds, such as enzymes or other amino acids, can also influence the compound’s action .

properties

IUPAC Name |

methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452647 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58561-04-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.